![molecular formula C15H14N4 B2761460 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034416-27-6](/img/structure/B2761460.png)

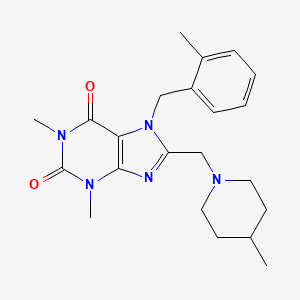

2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

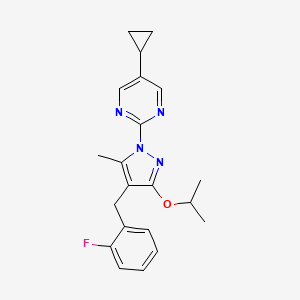

The compound “2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of Pyrazolo[1,5-a]pyrazin-4-yl . Pyrazolo[1,5-a]pyrazin-4-yl derivatives are known to have various applications in the pharmaceutical industry . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-yl derivatives involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate . This reaction proceeds via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates and leads to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

The compound has been identified as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties . It can be used as a fluorescent molecule to study the dynamics of intracellular processes .

Chemosensors

The compound’s heteroatoms make it a potential chelating agent for ions . This property can be exploited to develop chemosensors .

Organic Materials

The compound’s beneficial properties can be exploited in the progress of organic materials . Its tunable photophysical properties make it a suitable candidate for this application .

Bioimaging Applications

The compound’s fluorescent properties can be used in bioimaging applications . This can help in visualizing biological interactions .

CDK2 Inhibitors for Cancer Treatment

The compound has shown significant inhibitory activity against CDK2, a protein kinase that plays a crucial role in cell proliferation . This makes it a potential candidate for cancer treatment .

Apoptosis Induction in Cancer Cells

The compound has been found to induce apoptosis in cancer cells . This property can be exploited for the development of novel cancer therapies .

Cell Cycle Arrest in Cancer Cells

The compound has been found to induce cell cycle arrest in cancer cells . This property can be exploited in the development of novel cancer therapies .

properties

IUPAC Name |

2-pyrazolo[1,5-a]pyrazin-4-yl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c1-2-4-13-11-18(9-6-12(13)3-1)15-14-5-7-17-19(14)10-8-16-15/h1-5,7-8,10H,6,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBXTKVWPYDHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2761383.png)

![{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2761385.png)

![Methyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2761388.png)

![2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2761389.png)

![2-(6-Fluoro-1,3-benzoxazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2761397.png)